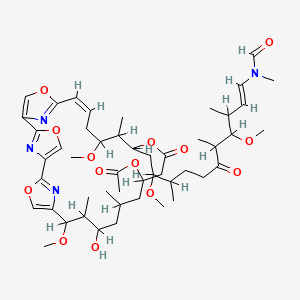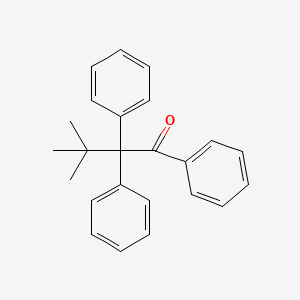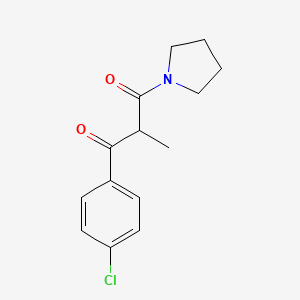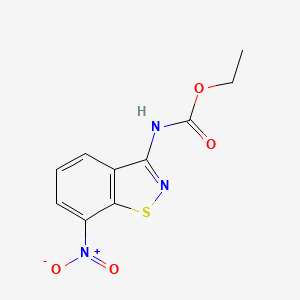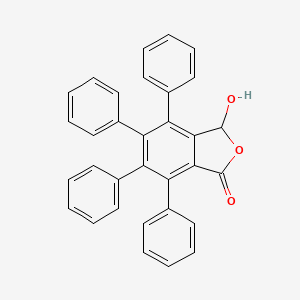
3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one is a complex organic compound characterized by its benzofuran core substituted with hydroxy and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenyl-substituted precursors.
Introduction of Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Phenyl Substitution: Friedel-Crafts alkylation or acylation reactions to introduce phenyl groups at specific positions on the benzofuran ring.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzofuran core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of organic electronic materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. In materials science, its electronic properties could be exploited in the design of organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzofuran-1(3H)-one: Lacks the hydroxy and phenyl substitutions.
4,5,6,7-Tetraphenyl-2-benzofuran-1(3H)-one: Similar but without the hydroxy group.
3-Hydroxy-2-benzofuran-1(3H)-one: Similar core structure but fewer phenyl groups.
Eigenschaften
CAS-Nummer |
92897-99-9 |
|---|---|
Molekularformel |
C32H22O3 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
3-hydroxy-4,5,6,7-tetraphenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C32H22O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20,31,33H |
InChI-Schlüssel |
CUPYCLCYNVELBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(OC(=O)C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


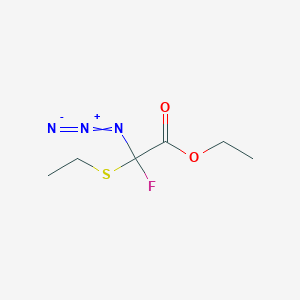
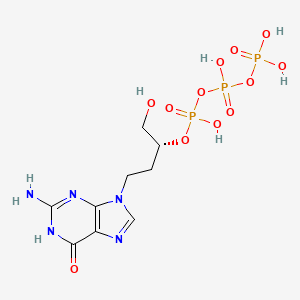
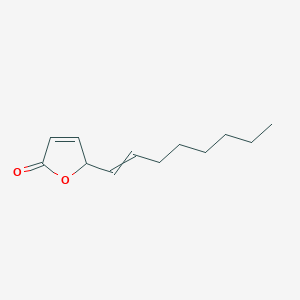
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
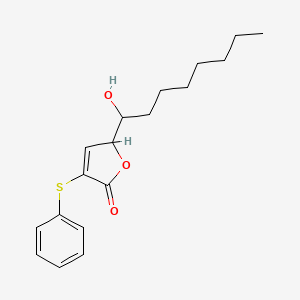
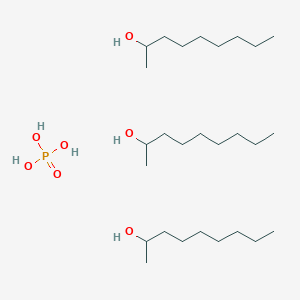
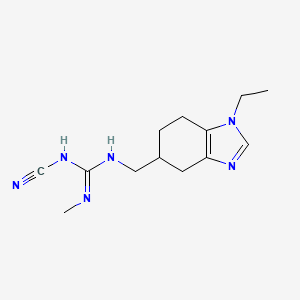
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
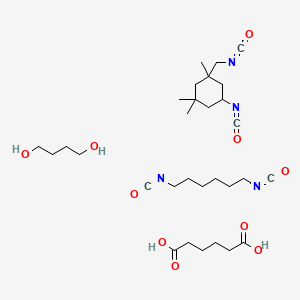
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
